beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester: is a chemical compound with the molecular formula C10-H20-N-O6-P and a molecular weight of 281.28 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester involves multiple steps. One common approach is the reaction of beta-alanine with acetic anhydride to form N-acetyl-beta-alanine. This intermediate is then reacted with 3-(dimethoxyphosphinyl)propyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group.
Reduction: Reduction reactions can occur at the ester functional group.
Substitution: Nucleophilic substitution reactions are possible at the ester and phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in muscle metabolism and endurance.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to important metabolites such as carnosine, which plays a role in muscle endurance and performance . The compound’s effects are mediated through its conversion to active metabolites that interact with enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-beta-alanine: A similar compound that lacks the phosphinyl ester group.
beta-Alanine ethyl ester: Another derivative of beta-alanine with different ester functionality.
Uniqueness
The presence of the 3-(dimethoxyphosphinyl)propyl ester group in beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester distinguishes it from other similar compounds. This unique functional group imparts specific chemical reactivity and potential biological activity that is not observed in other beta-alanine derivatives .
Eigenschaften
CAS-Nummer |
132237-23-1 |
---|---|
Molekularformel |
C10H20NO6P |
Molekulargewicht |
281.24 g/mol |
IUPAC-Name |
3-dimethoxyphosphorylpropyl 3-acetamidopropanoate |
InChI |
InChI=1S/C10H20NO6P/c1-9(12)11-6-5-10(13)17-7-4-8-18(14,15-2)16-3/h4-8H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
VGACUBLLRYMEDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC(=O)OCCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.